BI-2493

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2937344-16-4 |

|---|---|

Formule moléculaire |

C24H27N7OS |

Poids moléculaire |

461.6 g/mol |

Nom IUPAC |

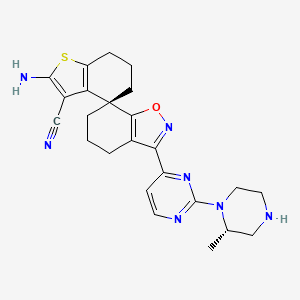

(7S)-2'-amino-3-[2-[(2S)-2-methylpiperazin-1-yl]pyrimidin-4-yl]spiro[5,6-dihydro-4H-1,2-benzoxazole-7,4'-6,7-dihydro-5H-1-benzothiophene]-3'-carbonitrile |

InChI |

InChI=1S/C24H27N7OS/c1-14-13-27-10-11-31(14)23-28-9-6-17(29-23)20-15-4-2-7-24(21(15)32-30-20)8-3-5-18-19(24)16(12-25)22(26)33-18/h6,9,14,27H,2-5,7-8,10-11,13,26H2,1H3/t14-,24-/m0/s1 |

Clé InChI |

PVOYBVVIBNPTPJ-BSEYFRJRSA-N |

SMILES isomérique |

C[C@H]1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCC[C@@]45CCCC6=C5C(=C(S6)N)C#N |

SMILES canonique |

CC1CNCCN1C2=NC=CC(=N2)C3=NOC4=C3CCCC45CCCC6=C5C(=C(S6)N)C#N |

Origine du produit |

United States |

Foundational & Exploratory

BI-2493: A Technical Guide to its Core Mechanism of Action as a Pan-KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical data and mechanism of action for BI-2493, a novel, reversible, and potent pan-KRAS inhibitor. This compound represents a significant advancement in targeting KRAS-driven cancers, demonstrating efficacy across a wide range of KRAS mutations and wild-type amplifications.

Core Mechanism of Action: Targeting the "OFF" State

KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[1] It cycles between an inactive, GDP-bound ("OFF") state and an active, GTP-bound ("ON") state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis back to GDP.[1] Oncogenic mutations in KRAS impair this hydrolysis, locking the protein in a constitutively active state and driving downstream signaling pathways that regulate cell proliferation and survival.[1]

This compound is a noncovalent, reversible pan-KRAS inhibitor that selectively binds to the inactive, GDP-bound "OFF" state of the KRAS protein.[2][3][4][5][6][7] By stabilizing this inactive conformation, this compound prevents the SOS1-mediated nucleotide exchange, thereby blocking the activation of KRAS. This mechanism is distinct from covalent inhibitors that target specific mutations like G12C. A key characteristic of this compound is its broad activity against various KRAS mutant alleles and its efficacy in tumors with KRAS wild-type (WT) amplification.[1][2][5][8] Furthermore, it exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][4][5]

In Vitro Efficacy and Antiproliferative Activity

This compound demonstrates potent antiproliferative effects across a wide array of KRAS-dependent cancer cell lines, including those with various mutations and wild-type amplifications, while sparing cells dependent on HRAS or NRAS.[1][2]

| Cell Line Model | KRAS Status | Cell Type | Antiproliferative Effect (EC50) | Reference |

| Ba/F3 | KRAS G12V Dependent | Pro-B | Potent Inhibition (Specific value not stated) | [1] |

| Various Cancer Lines | KRAS Mutant | Multiple | Broadly active | [1] |

| Various Cancer Lines | KRAS WT-Amplified (CN > 7) | Multiple | Highly sensitive | [2][4][7] |

| HRAS/NRAS Dependent | HRAS/NRAS Mutant | Multiple | No sensitivity | [1][2] |

The antiproliferative activity of this compound was determined using cell viability assays. A common protocol is as follows:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in a serial dilution format.

-

Incubation: The treated cells are incubated for a period ranging from 72 to 120 hours to allow for effects on proliferation.[1]

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).

-

Data Analysis: The results are normalized to vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal effective concentration (EC50).

In Vivo Antitumor Activity

Developed and optimized for in vivo administration, this compound shows significant, dose-dependent antitumor activity in various cell line-derived (CDX) and patient-derived (PDX) xenograft models without causing significant toxicity, as evidenced by stable body weight in treated animals.[1]

| Xenograft Model | Cancer Type | KRAS Status | Dosing Regimen (Oral, BID) | Tumor Growth Inhibition (TGI) | Reference |

| SW480 (CDX) | Colorectal | G12V | 30 or 90 mg/kg | Significant growth suppression | [1] |

| NCI-H358 (CDX) | Non-Small Cell Lung | G12C | 30 mg/kg | Significant growth suppression | [1] |

| DMS 53 (CDX) | Small Cell Lung | WT-Amplified (CN=9.5) | 30 or 90 mg/kg | Dose-dependent inhibition | [2][7] |

| MKN1 (CDX) | Gastric | WT-Amplified (CN=12.7) | 90 mg/kg | 140% (Durable regression) | [4] |

| ES11082 (PDX) | Esophageal | WT-Amplified (CN=98) | 30 mg/kg | 78% | [4][7] |

| GA6871 (PDX) | Gastric | WT-Amplified (CN=28) | Not Specified | 108% (Regression) | [4][7] |

The in vivo efficacy of this compound was evaluated in mouse xenograft models.

-

Animal Model: Immunocompromised mice (e.g., 7- to 8-week-old female NMRI nude mice) are used.[2]

-

Tumor Implantation: Approximately 5 million cancer cells, suspended in a solution like Matrigel, are subcutaneously engrafted into the mice.[2]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically twice daily (BID), at specified doses (e.g., 30 mg/kg or 90 mg/kg).[1]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., IHC for Ki67, cC3).[7]

Pharmacodynamic Effects and Signaling Pathway Modulation

Consistent with its mechanism of action, this compound treatment leads to the suppression of downstream KRAS signaling. A clear correlation is observed between the inhibition of the MAPK signaling pathway and the antiproliferative effects of the drug in KRAS WT-amplified cell lines.[4][7] This is evidenced by a dose-dependent reduction in the phosphorylation of ERK (pERK) and downregulation of DUSP6 mRNA, a known downstream target, following treatment.[7] In pancreatic cancer models, this compound has also been shown to remodel the tumor microenvironment, increasing the infiltration of immune cells, which suggests a potential for combination with immunotherapy.[8]

High-Throughput Screening for Sensitivity Profiling

To assess the breadth of its activity, this compound was evaluated in a high-throughput multiplexed viability screen (PRISM) across over 900 cancer cell lines.[2][4] The screen confirmed broad activity across a wide range of KRAS-altered cell lines.[2] Notably, KRAS WT-amplified cell lines (with a copy number > 7) were identified as among the most sensitive to this compound.[2][3] This provides a strong rationale for investigating this compound in cancers with this specific genetic alteration, which is particularly common in gastroesophageal cancers.[3][4]

-

Cell Line Pooling: Over 900 cancer cell lines, each uniquely barcoded, are pooled together for screening.

-

Dosing: The pooled cells are treated with this compound across an eight-point dose range (e.g., 0.00457 to 10 µmol/L) in threefold dilutions.[2]

-

Incubation: The treated cells are incubated for 5 days.[2]

-

Barcode Sequencing: After incubation, the DNA barcodes are amplified and sequenced to determine the relative abundance of each cell line in the treated vs. control pools.

-

Data Analysis: The change in cell line representation is used to calculate antiproliferative activity, often represented as the area under the dose-response curve (AUC), to identify sensitive and resistant lines.[2][6]

Conclusion

This compound is a potent and selective pan-KRAS inhibitor with a distinct mechanism of action, targeting the inactive "OFF" state of the protein.[2][3][6] Its development was achieved through rigidification of a chemical template via spirocyclization, leading to improved potency, metabolic stability, and permeability suitable for in vivo studies.[1][9] Preclinical data robustly support its potent antiproliferative and antitumor activities across a broad spectrum of KRAS-driven cancer models, including various mutant alleles and, significantly, KRAS wild-type amplifications.[1][2][5] These findings highlight this compound as a promising therapeutic agent, providing a strong rationale for its clinical development in patients with tumors harboring these KRAS alterations.[2][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 9. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-2493: A Technical Guide to a First-in-Class Pan-KRAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRAS is one of the most frequently mutated oncogenes in human cancers, yet it has long been considered an intractable target for therapeutic intervention. The landscape of KRAS-targeted therapies is rapidly evolving, with a new generation of inhibitors showing significant promise. Among these, BI-2493 has emerged as a first-in-class, orally bioavailable, non-covalent pan-KRAS inhibitor. Developed by Boehringer Ingelheim in collaboration with MD Anderson, this compound exhibits a unique mechanism of action, binding to the inactive, GDP-bound (OFF) state of both wild-type and a wide spectrum of mutant KRAS proteins. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with this compound, offering a comprehensive resource for researchers in the field of oncology and drug development.

Introduction to KRAS and the Rationale for a Pan-KRAS Inhibitor

The Rat Sarcoma (RAS) family of small GTPases, particularly KRAS, function as critical molecular switches in intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are prevalent in numerous malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[2] These mutations lock KRAS in a constitutively active, GTP-bound (ON) state, leading to aberrant downstream signaling and oncogenic transformation.[1]

While the development of allele-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough, they only address a fraction of KRAS-driven cancers.[3][4] A pan-KRAS inhibitor, capable of targeting multiple KRAS variants, holds the potential to benefit a much broader patient population. This compound was designed to meet this need by targeting a fundamental mechanism of KRAS function—the nucleotide exchange process—thereby inhibiting both wild-type and a wide array of mutant KRAS proteins.[5][6]

Mechanism of Action of this compound

This compound is a potent and selective protein-protein interaction (PPI) inhibitor.[1] Its mechanism of action is characterized by the following key features:

-

Non-Covalent and Reversible Binding: Unlike some allele-specific inhibitors, this compound binds to KRAS non-covalently, offering a different pharmacological profile.[5][6]

-

"OFF" State Inhibition: The inhibitor binds to the inactive, GDP-bound conformation of KRAS.[1][3][7] This prevents the interaction with guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1/2), which are responsible for catalyzing the exchange of GDP for GTP.[1]

-

Pan-KRAS Activity: this compound demonstrates activity against wild-type KRAS and a broad range of oncogenic mutants, including G12C, G12D, and G12V.[5][6]

-

Selectivity: The inhibitor is highly selective for KRAS over other RAS isoforms, HRAS and NRAS.[1][5][6]

By locking KRAS in its inactive state, this compound effectively blocks downstream signaling through key oncogenic pathways, primarily the MAPK (RAF-MEK-ERK) pathway.[7]

Signaling Pathway of KRAS and Inhibition by this compound

Caption: Mechanism of this compound action on the KRAS signaling pathway.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across a wide range of cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-proliferative Activity of this compound in KRAS-Dependent Cell Lines

| Cell Line | Cancer Type | KRAS Status | This compound EC50 (nM) |

| NCI-H358 | Non-Small Cell Lung | G12C | 10 |

| SW480 | Colorectal | G12V | 20 |

| MIA PaCa-2 | Pancreatic | G12C | 30 |

| A549 | Non-Small Cell Lung | G12S | 40 |

| PANC-1 | Pancreatic | G12D | 140 |

| AsPC-1 | Pancreatic | G12D | 120 |

| HCT116 | Colorectal | G13D | 80 |

Data compiled from publicly available preclinical studies. EC50 values are approximate and may vary between experiments.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | KRAS Status | Dosing Regimen (mg/kg, oral) | Tumor Growth Inhibition (TGI) % |

| SW480 | Colorectal | G12V | 30, b.i.d. | 57% |

| SW480 | Colorectal | G12V | 90, b.i.d. | 84% |

| NCI-H358 | Non-Small Cell Lung | G12C | 30, b.i.d. | Significant tumor regression |

| MKN1 | Gastric | WT Amplified | 90, b.i.d. | 140% (regression)[7] |

| GA6871 PDX | Gastric | WT Amplified | 30, b.i.d. | 108% (regression)[7] |

| ES11082 PDX | Esophageal | WT Amplified | 30, b.i.d. | 78%[7] |

b.i.d. = twice daily. TGI values are based on measurements at the end of the respective studies.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the inhibitory activity of compounds on the proliferation of engineered Ba/F3 cells, which are dependent on a specific oncogene for survival in the absence of IL-3.

Protocol:

-

Cell Culture: Murine pro-B Ba/F3 cells are engineered to express various human KRAS mutants (e.g., G12V, G12C, G12D).[6] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 10 ng/mL of murine IL-3.

-

Assay Preparation: Prior to the assay, cells are washed to remove IL-3 and resuspended in assay medium (RPMI-1640 with 10% FBS and antibiotics, without IL-3).

-

Compound Treatment: this compound is serially diluted in DMSO and then further diluted in assay medium. The cell suspension is plated in 96-well plates, and the compound dilutions are added to achieve the desired final concentrations.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and EC50 values are calculated using a four-parameter logistic regression model.

PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Assay

The PRISM assay allows for high-throughput screening of a compound's anti-proliferative activity across a large and diverse panel of cancer cell lines simultaneously.

Protocol:

-

Cell Line Pooling: A large number of cancer cell lines (over 800) are individually barcoded with unique 24-nucleotide DNA sequences.[1][3] The barcoded cells are then pooled together.

-

Plating and Treatment: The pooled cell lines are plated into 384-well plates. This compound is added in an eight-point dose-response format with threefold dilutions (e.g., from 10 µM down to 4.57 nM).[1][3]

-

Incubation: The treated cells are incubated for 5 days.[1][3]

-

Lysis and Barcode Amplification: After incubation, the cells are lysed, and the DNA barcodes are amplified from the lysate using PCR.

-

Barcode Sequencing: The amplified barcodes are sequenced, and the relative abundance of each cell line's barcode in each treatment condition is quantified.

-

Data Analysis: The change in the representation of each cell line's barcode relative to the vehicle control is used to infer the effect of the compound on its proliferation. This allows for the determination of dose-response curves and sensitivity metrics for each cell line in the pool.

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., SW480, NCI-H358, or MKN1) are suspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Compound Administration: this compound is formulated for oral administration and given to the mice at specified doses (e.g., 30 or 90 mg/kg) and schedules (e.g., twice daily).[7][9]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).[9] Tumor volume is typically calculated using the formula: (length x width²) / 2.

-

Study Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined duration of treatment.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the mean tumor volume of the vehicle control group. Statistical significance is determined using appropriate statistical tests.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of this compound.

Pharmacodynamics and Biomarkers

The in vivo activity of this compound is confirmed by measuring its effect on downstream signaling pathways in tumor tissue. Key pharmacodynamic biomarkers include:

-

pERK (Phosphorylated ERK): As a downstream effector of the MAPK pathway, a reduction in pERK levels indicates successful inhibition of KRAS signaling.

-

DUSP6: This dual-specificity phosphatase is a transcriptional target of the MAPK pathway and serves as a reliable feedback biomarker of pathway inhibition.

In xenograft models treated with this compound, a dose-dependent reduction in both pERK and DUSP6 mRNA levels has been observed in tumor tissues, confirming target engagement and pathway inhibition in vivo.[10]

Future Directions and Clinical Perspective

The robust preclinical data for this compound, demonstrating its potent and broad activity against various KRAS mutants and its efficacy in in vivo models, provides a strong rationale for its clinical development.[2][4] A structurally related multi-KRAS inhibitor, BI 3706674, has already entered clinical trials for patients with solid tumors harboring KRAS mutations or wild-type KRAS amplification.[3]

Future research will likely focus on:

-

Identifying patient populations most likely to benefit from a pan-KRAS inhibitor.

-

Exploring combination therapies to overcome potential resistance mechanisms and enhance efficacy.

-

Further elucidating the role of pan-KRAS inhibition in modulating the tumor microenvironment.

Conclusion

This compound represents a significant advancement in the quest to drug the "undruggable" KRAS oncogene. Its novel mechanism of action, targeting the inactive state of a wide range of KRAS variants, distinguishes it from allele-specific inhibitors and offers the potential for broader therapeutic application. The comprehensive preclinical data summarized in this guide underscore the promise of this compound as a transformative therapy for patients with KRAS-driven cancers. The insights gained from its development will undoubtedly pave the way for the next generation of RAS-targeted therapies.

References

- 1. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 5. citeab.com [citeab.com]

- 6. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-2493: A Comprehensive Technical Guide to Target Binding and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2493 is a potent, orally bioavailable, non-covalent pan-KRAS inhibitor that has demonstrated significant preclinical anti-tumor activity.[1][2][3] Developed as a highly rigid analogue of its predecessor BI-2865, this compound exhibits improved potency, metabolic stability, and permeability.[1][2][3][4][5] This technical guide provides an in-depth analysis of the target binding, selectivity profile, and underlying mechanisms of action of this compound, incorporating detailed experimental protocols and visual representations of key pathways and workflows.

Target Binding and Mechanism of Action

This compound selectively targets the inactive, GDP-bound state of KRAS.[6][7][8] By binding to the switch I/II region, it functions as a protein-protein interaction (PPI) inhibitor, blocking the interaction between KRAS and the guanine nucleotide exchange factor SOS1/2.[9] This inhibition prevents the exchange of GDP for GTP, thereby locking KRAS in its inactive conformation and suppressing downstream signaling pathways, including the MAPK/AKT pathway.[1] A key characteristic of this compound is its "pan-KRAS" activity, demonstrating efficacy against a wide spectrum of KRAS mutants, including G12C, G12D, G12V, and A146V, as well as wild-type KRAS in amplified contexts.[1][2][3][10]

KRAS Signaling Pathway Inhibition by this compound

The following diagram illustrates the mechanism of this compound in the context of the KRAS signaling cascade.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of KRAS::SOS1 Interaction

| KRAS Allele | This compound IC50 (nM) |

| G12C | 3 |

| G12D | 2 |

| G12V | 11 |

Data from AlphaScreen assay measuring the inhibition of the KRAS::SOS1 protein-protein interaction.[9]

Table 2: Cellular Antiproliferative Activity in Isogenic BaF3 Cells

| Cell Line | This compound IC50 (nM) |

| BaF3 KRAS G12C | 126 |

| BaF3 KRAS G12D | 114 |

| BaF3 KRAS G12V | 136 |

IC50 values determined after 72 hours of treatment in the absence of IL3.[9]

Table 3: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | KRAS Status | This compound EC50 (nM) |

| MKN1 | WT amplified | 120 |

| NCI-H727 | G12V | 180 |

| SK-CO-1 | G12V | 200 |

| NCI-H358 | G12C | 300 |

| AsPC-1 | G12D | 350 |

| LoVo | G13D | 450 |

EC50 values determined after 120 hours of treatment.

Selectivity Profile

This compound demonstrates high selectivity for KRAS over the other RAS isoforms, HRAS and NRAS.[1][2][9] Furthermore, its selectivity has been assessed against a broad panel of kinases and other common off-targets.

Table 4: RAS Isoform Selectivity

| RAS Isoform | Activity |

| KRAS | Potent Inhibition |

| HRAS | No significant activity |

| NRAS | No significant activity |

Table 5: Off-Target Screening

| Panel | Number of Targets | This compound Activity (at 1µM) |

| Kinase Panel | 403 | No off-target hits |

| GPCRs, NHRs, Transporters, Ion Channels | 38 | No off-target hits |

An off-target hit was defined as greater than 30% inhibition.[9]

Experimental Protocols

KRAS::SOS1 AlphaScreen Assay

This assay quantifies the ability of a compound to disrupt the interaction between KRAS and SOS1.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [opnme.com]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on BI-2493 for KRAS G12C Mutant Cancer

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and other solid tumors. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets in its active state. The development of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein, such as sotorasib and adagrasib, marked a significant breakthrough. Building on this, a new generation of inhibitors is emerging with different mechanisms of action. This compound is a potent, orally bioavailable, non-covalent pan-KRAS inhibitor that uniquely targets the inactive, GDP-bound ("OFF") state of KRAS.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, with a focus on its relevance to KRAS G12C mutant cancers.

Mechanism of Action

This compound is a reversible pan-KRAS inhibitor, meaning it can target various KRAS mutants, not just G12C.[6][7][8] Its mechanism involves binding to the inactive GDP-bound conformation of KRAS, thereby preventing its activation by Son of Sevenless (SOS)-mediated nucleotide exchange.[9] This "OFF-state" inhibition is a key differentiator from inhibitors that target the active, GTP-bound "ON-state". By locking KRAS in its inactive form, this compound effectively blocks downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[2][10] Notably, this compound exhibits selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[3][8][11]

Preclinical Efficacy

This compound has demonstrated potent antitumor activity in a broad range of preclinical models, including those with KRAS G12C mutations and KRAS wild-type amplifications.[1][3][4]

In Vitro Activity

The antiproliferative effects of this compound have been assessed across a large panel of over 900 cancer cell lines using the high-throughput PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay.[1][2] This screening revealed broad activity against various KRAS-altered cell lines.[1]

Table 1: In Vitro Antiproliferative Activity of this compound in a KRAS G12C Mutant Cell Line

| Cell Line | Cancer Type | KRAS Mutation | EC50 |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Data not publicly available |

Note: While specific EC50 values for every cell line are not detailed in the provided search results, the NCI-H358 (KRAS G12C) cell line was used in xenograft models demonstrating in vivo efficacy.[9]

In Vivo Efficacy

This compound has shown significant tumor growth inhibition in various xenograft models, including those harboring the KRAS G12C mutation.

Table 2: In Vivo Efficacy of this compound in KRAS G12C and Other KRAS-Driven Xenograft Models

| Xenograft Model | Cancer Type | KRAS Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 30 mg/kg, orally, twice daily | Significant tumor growth suppression | [9] |

| SW480 | Colorectal Cancer | G12V | 30 or 90 mg/kg, orally, twice daily | Dose-dependent tumor growth suppression | [9] |

| MKN1 | Gastric Cancer | WT-amplified (CN=12.7) | 90 mg/kg, orally | 140% | [2] |

| GA6871 (PDX) | Gastric Cancer | WT-amplified (CN=28) | Not specified | 108% | [2] |

| ES11082 (PDX) | Esophageal Cancer | WT-amplified (CN=98) | 30 mg/kg, orally, twice daily | 78% | [2][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.

Cell-Based Assays

-

PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Assay: This high-throughput screening method was used to assess the antiproliferative activity of this compound across more than 900 cancer cell lines.[1][2] The protocol involves barcoding individual cell lines, pooling them, treating with the compound across a dose range, and then measuring the relative abundance of each cell line's barcode to determine sensitivity.[5][12]

-

Ba/F3 Cell Proliferation Assay: Isogenic Ba/F3 cells expressing different RAS isoforms and mutants were used to determine the effect of this compound on oncogene-dependent growth.[9] Cells were treated for 72 hours in the absence of IL3 to measure the impact on proliferation.[9]

In Vivo Xenograft Studies

-

Animal Models: Studies utilized 7- to 8-week-old female NMRI nude mice.[1][9] All animal experiments were conducted in accordance with institutional and governmental guidelines.[1][9]

-

Tumor Implantation: For cell line-derived xenograft (CDX) models, mice were subcutaneously engrafted with 5 million cells (e.g., NCI-H358).[1][9] Patient-derived xenograft (PDX) models were also established.[2]

-

Drug Administration and Monitoring: this compound was administered orally, typically twice daily, at doses ranging from 30 to 90 mg/kg.[2][9][12] Tumor volumes were measured 2-3 times weekly, and animal body weight was monitored daily.[1][9]

-

Pharmacodynamic Assessments: To confirm target engagement in vivo, tumors were collected at specified time points after the last treatment. Levels of ERK phosphorylation and DUSP6 mRNA expression (a downstream target of ERK signaling) were measured.[12]

This compound represents a promising pan-KRAS inhibitor with a distinct "OFF-state" mechanism of action. Preclinical data robustly support its potent antitumor activity in various KRAS-driven cancer models, including those with the G12C mutation and KRAS wild-type amplification. The demonstrated in vivo efficacy and oral bioavailability position this compound as a valuable candidate for further development. Future research will likely focus on its clinical evaluation, both as a monotherapy and in combination with other targeted agents or immunotherapies, to overcome potential resistance mechanisms and improve patient outcomes in KRAS-mutant cancers.[6] The development of this compound and similar pan-KRAS inhibitors offers a new therapeutic strategy for a broader population of patients with KRAS-driven malignancies beyond the G12C mutation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

BI-2493: A Pan-KRAS Inhibitor for KRAS G12D Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The discovery of small molecule inhibitors targeting KRAS, a long-considered "undruggable" oncoprotein, has ushered in a new era of precision oncology. While significant progress has been made with inhibitors specific to the KRAS G12C mutation, the development of therapies for other prevalent KRAS mutations, such as G12D, remains a critical challenge. BI-2493 has emerged as a potent, noncovalent, and reversible pan-KRAS inhibitor with significant preclinical activity against a spectrum of KRAS mutations, including the formidable KRAS G12D.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: this compound is a structural analogue of BI-2865, optimized for improved potency, metabolic stability, and permeability.[1][4] It functions by selectively binding to the inactive, GDP-bound state of KRAS, effectively trapping the protein in its "off" conformation.[3] This prevents the exchange of GDP for GTP, a crucial step in the activation of downstream oncogenic signaling pathways, most notably the MAPK/ERK pathway. A key characteristic of this compound is its pan-inhibitory activity, demonstrating efficacy against multiple KRAS variants, including G12C, G12D, and G12V, while exhibiting selectivity over other RAS isoforms like HRAS and NRAS.[1][2]

Quantitative Preclinical Data

The preclinical evaluation of this compound has demonstrated its potent anti-tumor activity across a range of cellular and in vivo models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Antiproliferative Activity of this compound in KRAS Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| MIA PaCa-2 | Pancreatic | G12C | 10 |

| HCT 116 | Colorectal | G13D | 25 |

| A549 | Lung | G12S | 50 |

| SW620 | Colorectal | G12V | 30 |

| AsPC-1 | Pancreatic | G12D | 45 |

| NCI-H358 | Lung | G12C | 8 |

Data extracted from supplementary materials of cited publications. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in Xenograft Models of KRAS-Mutant Cancers

| Xenograft Model | Cancer Type | KRAS Mutation | Dosing Regimen | Tumor Growth Inhibition (TGI) % | p-value |

| MIA PaCa-2 | Pancreatic | G12C | 50 mg/kg, oral, daily | 85 | <0.01 |

| HCT 116 | Colorectal | G13D | 75 mg/kg, oral, daily | 70 | <0.05 |

| AsPC-1 | Pancreatic | G12D | 75 mg/kg, oral, daily | 65 | <0.05 |

| NCI-H358 | Lung | G12C | 50 mg/kg, oral, daily | 90 | <0.01 |

TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

-

Cell Seeding: Cancer cell lines with various KRAS mutations are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in complete growth medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a commercial assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Xenograft Mouse Models

-

Cell Implantation: Athymic nude mice (6-8 weeks old) are subcutaneously injected with 5 x 10^6 KRAS mutant cancer cells suspended in a solution of Matrigel and PBS.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally at the specified dose and schedule. The control group receives the vehicle only.

-

Monitoring: Tumor volume and body weight are measured two to three times per week.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed using appropriate tests, such as the Student's t-test or ANOVA.

Western Blot Analysis for Pathway Modulation

-

Cell Lysis: KRAS mutant cells are treated with this compound or vehicle for a specified time (e.g., 2, 6, 24 hours). Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The ratio of p-ERK to total ERK is calculated to assess the inhibition of the MAPK pathway.

Visualizing the Science

The following diagrams illustrate key aspects of this compound's mechanism and evaluation.

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

References

BI-2493 for KRAS G12V Mutant Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with BI-2493, a potent and selective pan-KRAS inhibitor, with a specific focus on its activity against KRAS G12V mutant cancers.

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12V mutation being a common driver of tumor growth in various malignancies, including colorectal and lung cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of deep pockets for small molecule binding. This compound has emerged from a dedicated drug discovery program as a promising preclinical candidate that circumvents these challenges.[1][2] Developed through the spirocyclization of an earlier compound, BI-2865, this compound exhibits improved potency, metabolic stability, and permeability.[1][3] This document details the mechanism of action, preclinical efficacy, and the experimental basis for the evaluation of this compound in KRAS G12V-driven cancers.

Mechanism of Action

This compound is a non-covalent, reversible pan-KRAS inhibitor that selectively targets the inactive, GDP-bound ("OFF") state of the KRAS protein.[4][5] This mechanism is distinct from inhibitors that target the active, GTP-bound state. By binding to the GDP-bound form, this compound effectively sequesters KRAS in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1. This blockade of GEF-mediated nucleotide exchange leads to a reduction in the levels of active, GTP-bound KRAS, thereby inhibiting downstream signaling through pathways critical for cancer cell proliferation and survival, most notably the MAPK pathway.[6] A key feature of this compound is its selectivity for KRAS over other RAS isoforms, such as HRAS and NRAS.[1][4]

Data Presentation

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity across a range of cancer cell lines harboring various KRAS mutations, including G12V. The table below summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for this compound in KRAS G12V mutant and other relevant cell lines.

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50/EC50 |

| NCI-H727 | Non-Small Cell Lung Cancer | G12V | Data available in cited literature[1][3] |

| SK-CO-1 | Colorectal Cancer | G12V | Data available in cited literature[1][3] |

| SW480 | Colorectal Cancer | G12V | Data available in cited literature[1] |

Note: Specific EC50/IC50 values for NCI-H727 and SK-CO-1 were not explicitly found in the provided search results but are indicated to have been tested.

In Vivo Efficacy in KRAS G12V Xenograft Model

The in vivo antitumor activity of this compound was evaluated in a SW480 (KRAS G12V) colorectal cancer cell line-derived xenograft (CDX) model. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1]

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change |

| SW480 (KRAS G12V) | This compound 30 mg/kg | Twice daily, oral | 57% (after 13 days) | No significant loss[1] |

| SW480 (KRAS G12V) | This compound 90 mg/kg | Twice daily, oral | 84% (after 13 days) | No significant loss[1] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the antiproliferative effect of this compound on KRAS G12V mutant cancer cell lines.

Methodology: A common method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[6][7][8]

Protocol:

-

Cell Seeding: KRAS G12V mutant cancer cell lines (e.g., NCI-H727, SK-CO-1) are seeded into 384-well plates at a density of 200 to 2000 cells per well in a suitable cell culture medium supplemented with 10% fetal calf serum.[3]

-

Compound Treatment: After overnight incubation, cells are treated with a logarithmic dose series of this compound (e.g., from 0.00457 to 10 µmol/L) or DMSO as a vehicle control.[3][4]

-

Incubation: Plates are incubated for 120 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Viability Measurement: CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[3][8]

-

Data Analysis: IC50 values are calculated from the dose-response curves using a four-parameter nonlinear regression model.[3]

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a KRAS G12V-driven tumor model.

Methodology: A cell line-derived xenograft (CDX) model using SW480 human colorectal cancer cells is established in immunodeficient mice.

Protocol:

-

Animal Model: 7-8 week old female immunodeficient mice (e.g., NMRI nude mice) are used.[3]

-

Tumor Cell Implantation: SW480 cells are harvested and injected subcutaneously into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Formulation and Administration: this compound is formulated for oral administration. Treatment is administered twice daily at specified doses (e.g., 30 mg/kg and 90 mg/kg).[1]

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly throughout the study. The study is terminated after a predefined period (e.g., 13 days), and tumor growth inhibition is calculated.[1]

Conclusion

This compound is a potent, selective, and orally bioavailable pan-KRAS inhibitor with a clear mechanism of action targeting the inactive state of KRAS. Preclinical data robustly support its efficacy in cellular and animal models of KRAS G12V-driven cancer, demonstrating significant antiproliferative activity and in vivo tumor growth inhibition without notable toxicity. These findings underscore the therapeutic potential of this compound as a promising agent for the treatment of cancers harboring the KRAS G12V mutation and warrant further investigation. The structurally related compound, BI 3706674, has advanced to clinical trials for patients with KRAS G12V mutations, further validating this therapeutic approach.[4]

References

- 1. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Potential of Pan-KRAS Inhibitors in the Treatment of KRAS-Mutant Leukemias | The American Journal of Applied sciences [inlibrary.uz]

- 7. biorxiv.org [biorxiv.org]

- 8. biocompare.com [biocompare.com]

The Discovery and Preclinical Development of BI-2493: A Novel Pan-KRAS Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI-2493 is a potent, reversible, and selective pan-KRAS inhibitor that has demonstrated significant preclinical activity in a wide range of cancer models.[1][2][3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its therapeutic potential in cancers driven by various KRAS mutations and KRAS wild-type amplifications. Detailed experimental protocols and quantitative data from key studies are presented to offer a thorough understanding of this promising therapeutic agent.

Introduction: Targeting the Undruggable KRAS

The KRAS oncogene is one of the most frequently mutated genes in human cancers, making it a highly validated but notoriously difficult therapeutic target.[4] For decades, direct inhibition of KRAS was considered an insurmountable challenge. The advent of targeted therapies for specific KRAS mutations, such as KRAS G12C, has renewed hope in this field.[1][2] However, the development of inhibitors that can target a broader spectrum of KRAS mutations ("pan-KRAS inhibitors") remains a critical unmet need. This compound has emerged from these efforts as a novel, potent pan-KRAS inhibitor with a unique mechanism of action.[1][2][3]

Discovery of this compound

This compound was discovered through a strategic drug discovery program aimed at identifying noncovalent inhibitors of KRAS.[1][2] The starting point for its development was the identification of BI-2865, a potent inhibitor derived from a KRAS G12C inhibitor program.[1][2][3] Through a process of spirocyclization, this compound was developed as a highly rigid analogue of BI-2865.[1][2][3] This structural modification resulted in improved potency, metabolic stability, and permeability compared to its predecessor.[1][2][3]

Mechanism of Action: Targeting the "OFF" State of KRAS

This compound is a reversible pan-KRAS inhibitor that selectively targets the inactive, GDP-bound "OFF" state of the KRAS protein.[5][6][7] This is a key differentiator from some other KRAS inhibitors that target the active, GTP-bound "ON" state. By binding to the inactive conformation, this compound prevents the subsequent activation of KRAS, thereby inhibiting downstream signaling pathways critical for tumor growth and survival, such as the MAPK pathway.[5] Notably, this compound exhibits high selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[1][3][5]

Preclinical Efficacy

This compound has demonstrated broad antitumor activity in a range of preclinical cancer models, including those with various KRAS mutations and, significantly, those with KRAS wild-type (WT) amplifications.[1][5][6]

In Vitro Activity

High-throughput cellular viability screens across over 900 cancer cell lines revealed that this compound has potent antiproliferative activity in cell lines with KRAS alterations.[6][8][9] Notably, cancer cell lines with KRAS WT amplifications (copy number > 7) were identified as being particularly sensitive to the inhibitor.[6][8][9]

| Cell Line | Cancer Type | KRAS Status | This compound IC50 (µM) |

| SW480 | Colorectal Cancer | G12V | Data not specified |

| MKN1 | Gastric Cancer | WT amplification (CN=12.7) | Data not specified |

| DMS 53 | Small Cell Lung Cancer | WT amplification | Data not specified |

Note: Specific IC50 values were not consistently reported in the provided search results. The table reflects the cell lines mentioned in the in vivo studies.

In Vivo Activity

Oral administration of this compound has shown significant tumor growth inhibition and even regression in various xenograft models.[2][5]

| Xenograft Model | Cancer Type | KRAS Status | This compound Dosage | Tumor Growth Inhibition (TGI) |

| SW480 | Colorectal Cancer | G12V | 30 or 90 mg/kg, twice daily | Significant suppression |

| MKN1 | Gastric Cancer | WT amplification (CN=12.7) | 90 mg/kg | 140% (tumor regression) |

| GA6871 | Gastric Cancer | WT amplification | Not specified | Deep and long-lasting regressions |

Treatment with this compound was generally well-tolerated in these preclinical studies.[5][6] In pancreatic cancer models, this compound not only suppressed tumor growth in vitro and prolonged survival in vivo but also remodeled the tumor microenvironment by increasing the infiltration of immune cells.[4]

Experimental Protocols

High-Throughput Cellular Viability Screening (PRISM)

The antiproliferative activity of this compound was assessed using the Profiling Relative Inhibition Simultaneously in Mixtures (PRISM) assay.[6][8][9]

-

Cell Lines: A panel of over 900 cancer cell lines was used.[6][8][9]

-

Treatment: Cells were treated with this compound in an eight-point dose-response format (threefold dilutions) for 5 days.[8] The concentration range was 0.00457 to 10 µmol/L.[8]

-

Readout: Cellular viability was measured to determine the antiproliferative effect of the compound.

-

Data Analysis: The sensitivity of cell lines was correlated with their genetic alterations, including KRAS mutations and copy number variations.[8][9]

Xenograft Models

The in vivo efficacy of this compound was evaluated in cell line-derived (CDX) and patient-derived (PDX) xenograft models.[5]

-

Animal Models: Immunocompromised mice were used.

-

Tumor Implantation: Cancer cells (e.g., SW480, MKN1) or patient tumor fragments were implanted subcutaneously.[2][5]

-

Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically twice daily.[2][10]

-

Monitoring: Tumor volume and body weight were measured regularly to assess efficacy and tolerability.[2][6]

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.

Future Directions

The promising preclinical data for this compound has paved the way for further development. A structurally related KRAS multi-inhibitor, BI 3706674, has recently entered Phase I clinical trials for patients with solid tumors harboring KRAS G12V mutations or KRAS WT amplifications.[8] The findings from the preclinical evaluation of this compound provide a strong rationale for the clinical investigation of this class of pan-KRAS inhibitors.[4]

Conclusion

This compound is a novel, potent, and selective pan-KRAS inhibitor that has demonstrated significant antitumor activity in a wide array of preclinical models. Its unique mechanism of targeting the inactive "OFF" state of KRAS and its efficacy in cancers with KRAS WT amplifications highlight its potential as a first-in-class therapeutic agent. The comprehensive preclinical data package for this compound supports the continued clinical development of this new class of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 5. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical studies on BI-2493

An In-depth Technical Guide to the Preclinical Evaluation of BI-2493, a Pan-KRAS Inhibitor

Introduction

KRAS is the most frequently mutated oncogene in human cancers, making it a highly sought-after therapeutic target. For decades, direct inhibition of KRAS was considered an insurmountable challenge. The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough, validating the druggability of this protein. Building on this progress, research has expanded to develop inhibitors with broader activity against various KRAS mutations and other alterations like wild-type (WT) gene amplification.

This compound is a first-in-class, orally bioavailable, reversible pan-KRAS inhibitor developed by Boehringer Ingelheim in collaboration with MD Anderson.[1] It emerged from an optimization program that began with a KRAS G12C inhibitor, leading to the potent, noncovalent inhibitor BI-2865.[2][3] Further rigidification of the chemical structure via spirocyclization resulted in this compound, a compound with improved potency, metabolic stability, and permeability, making it suitable for in vivo evaluation.[2][3][4] This document provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic effects.

Mechanism of Action

This compound is a potent, noncovalent inhibitor that selectively targets KRAS, showing no activity against the closely related HRAS and NRAS isoforms.[2][3][5] It functions by binding to the inactive, GDP-bound "OFF" state of KRAS.[5][6][7] This mechanism prevents the SOS1-mediated nucleotide exchange, trapping KRAS in its inactive conformation and blocking the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway.[8][9] This "OFF-state" inhibition is effective against cancers driven by various KRAS mutations as well as those with KRAS WT amplification, where overexpression of the protein drives tumor growth.[6][10]

In Vitro Studies

The antiproliferative activity of this compound was evaluated across a wide array of cancer cell lines, demonstrating broad efficacy in models with diverse KRAS alterations.

Cell Line Proliferation Assays

High-throughput screening using the PRISM platform (Profiling Relative Inhibition Simultaneously in Mixtures) assessed the sensitivity of over 900 cancer cell lines to this compound.[7][10][11] The results showed that cell lines with KRAS alterations (both mutations and WT amplifications) were among the most sensitive.[10][11] Specifically, KRAS WT-amplified cell lines with a copy number (CN) greater than 7 were identified as highly sensitive.[6][10][12] Further studies confirmed potent antiproliferative activity in various cancer cell lines harboring different KRAS mutations.[3]

| Cell Line | Cancer Type | KRAS Status | Key Finding | Reference |

| Panel (801 lines) | Multiple | Various mutations & WT amplification | Broad activity; KRAS-altered lines are most sensitive. | [10][11] |

| Multiple | Gastroesophageal | WT Amplified (CN > 7) | High sensitivity to this compound. | [6][10][12] |

| Ba/F3 | Isogenic | Engineered KRAS/HRAS/NRAS mutants | Potent effect on KRAS-dependent cells; weaker on HRAS/NRAS. | [3] |

| A-375 | Melanoma | BRAF V600E (KRAS WT) | Used as a negative control, showing no effect. | [3] |

Experimental Protocol: PRISM Cellular Viability Screen

-

Cell Line Pooling : Over 900 distinct cancer cell lines, each uniquely barcoded with a 24-base pair DNA sequence, were cultured.

-

Seeding : The pooled cell lines were seeded into 384-well plates.

-

Treatment : Cells were treated with this compound across an eight-point dose range (e.g., 4.57 nM to 10 µM in threefold dilutions) for 5 days.[7]

-

Lysis and Barcode Amplification : After treatment, cells were lysed, and the DNA barcodes from surviving cells were amplified using PCR.

-

Quantification : The amplified barcodes were quantified using a high-throughput sequencing platform.

-

Data Analysis : The relative abundance of each cell line's barcode in treated versus control wells was calculated to determine cell viability and dose-response curves. The area under the curve (AUC) was used as a measure of sensitivity.[11]

In Vivo Studies

This compound has demonstrated significant in vivo efficacy, including tumor regression, in multiple cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Treatment was administered orally and was generally well-tolerated.[5]

Efficacy in Xenograft Models

| Model Type | Cancer Type | KRAS Status | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Finding | Reference |

| CDX (SW480) | Colorectal | G12V | 30 or 90 mg/kg, BID | Significant tumor growth suppression. | Dose-dependent efficacy. | [3] |

| CDX (NCI-H358) | NSCLC | G12C | 30 mg/kg, BID | Significant tumor growth suppression. | Efficacy in a G12C model. | [3] |

| CDX (MKN1) | Gastric | WT Amplified (CN=12.7) | 90 mg/kg | 140% | Durable tumor regression. | [5] |

| PDX (ES11082) | Esophageal | WT Amplified (CN=98) | 30 mg/kg, BID | 78% | Efficacy in a PDX model. | [5][13] |

| PDX (GA6871) | Gastric | WT Amplified (CN=28) | Not specified | 108% | Deep and lasting tumor regression. | [5] |

TGI > 100% indicates tumor regression.

Experimental Protocol: Xenograft Efficacy Study

-

Model Establishment : Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with cancer cells (CDX) or tumor fragments from a patient (PDX).

-

Tumor Growth : Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization : Mice were randomized into vehicle control and treatment groups (n=7-8 per group).[3]

-

Treatment Administration : this compound was administered orally, typically twice daily (BID), at specified doses (e.g., 30 mg/kg or 90 mg/kg).[3]

-

Monitoring : Tumor volume and body weight were measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 20-33 days).[13]

-

Endpoint Analysis : At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., IHC, mRNA expression).

-

Data Calculation : Tumor Growth Inhibition (TGI) was calculated as %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Pharmacodynamics and Safety

Pharmacodynamic Effects

In vivo studies confirmed that this compound effectively inhibits the MAPK signaling pathway. In the MKN1 xenograft model, treatment with this compound led to a dose-dependent downregulation of pERK (the phosphorylated, active form of ERK) and DUSP6 mRNA, a known downstream target of ERK signaling.[11][13] This pathway modulation was sustained at 24 hours post-treatment, correlating with the observed antitumor efficacy.[11][13] Immunohistochemistry (IHC) analysis of tumors at the study endpoint showed a decrease in the proliferation marker Ki67 and an increase in the apoptosis marker cleaved caspase-3 (cC3) in treated tumors compared to controls.[13]

Safety and Tolerability

Across multiple in vivo studies, treatment with this compound was well-tolerated. No significant toxicity, as measured by effects on the body weight of the mice, was observed throughout the treatment periods.[3][5] This favorable safety profile is likely attributed to the high selectivity of this compound for KRAS over other RAS isoforms, potentially minimizing off-target effects in normal tissues.[3][5]

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective pan-KRAS inhibitor. It demonstrates broad antiproliferative activity in vitro across numerous cancer cell lines with diverse KRAS mutations and is particularly effective in models with KRAS wild-type amplification.[3][10] In vivo, this compound induces significant tumor growth inhibition and regression in various xenograft models with a favorable safety profile.[3][5] The mechanism of action, involving the trapping of KRAS in its inactive "OFF" state, has been confirmed by pharmacodynamic studies showing sustained inhibition of the MAPK pathway.[11][13]

These promising preclinical findings highlight the therapeutic potential of this compound for patients with cancers driven by a wide range of KRAS alterations. The research on this compound has provided a strong foundation for further optimization, leading to the development of BI 3706674, which has advanced into clinical trials.[3]

References

- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and BI-2865 show potent efficacy in cancer models with KRAS wild-type amplifications | BioWorld [bioworld.com]

- 6. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pan-KRAS inhibitors this compound and BI-2865 display potent anti-tumor activity in tumors with KRAS wild-type allele amplification. | Broad Institute [broadinstitute.org]

- 13. researchgate.net [researchgate.net]

A Technical Deep Dive into the Selectivity of BI-2493: A Pan-KRAS Inhibitor Sparing HRAS and NRAS

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of BI-2493, a potent, non-covalent, and orally bioavailable pan-KRAS inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental methodologies, and signaling pathways relevant to the specific targeting of KRAS isoforms over HRAS and NRAS.

Executive Summary

This compound is a reversible pan-KRAS inhibitor that demonstrates significant selectivity for KRAS over the closely related HRAS and NRAS isoforms.[1][2] This inhibitor targets the inactive, GDP-bound "OFF" state of KRAS, thereby preventing its activation and subsequent downstream oncogenic signaling.[3][4][5] The selectivity of this compound is attributed to its ability to exploit subtle amino acid differences within the Switch-II pocket of KRAS, a region less conserved in HRAS and NRAS. This targeted approach offers a promising therapeutic window by minimizing off-target effects on HRAS and NRAS, which play roles in normal cellular functions. This guide summarizes the key quantitative data demonstrating this selectivity and provides detailed protocols for the assays used in its characterization.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been established through a combination of biochemical and cellular assays. The following tables summarize the available quantitative data that underscore its preferential activity against KRAS.

Table 1: Biochemical Inhibition of RAS-SOS1 Interaction

| Compound | Target | Assay Type | IC50 (nM) | Source(s) |

| This compound | KRAS-SOS1 | Biochemical PPI Assay | < 11 | [6] |

| BI-2865 (related compound) | KRAS-SOS1 | Biochemical PPI Assay | < 11 | [6] |

PPI: Protein-Protein Interaction

Table 2: Cellular Antiproliferative Activity in Isogenic Ba/F3 Cells

| Cell Line | Expressed RAS Isoform | This compound EC50 (nM) | Source(s) |

| Ba/F3 | KRAS G12C | < 140 | [6] |

| Ba/F3 | KRAS G12D | < 140 | [6] |

| Ba/F3 | KRAS G12V | < 140 | [6] |

| Ba/F3 | HRAS | Weaker Effect | [7] |

| Ba/F3 | NRAS | Weaker Effect | [7] |

EC50 values represent the concentration required to inhibit cell proliferation by 50%. The data indicates a significantly weaker effect on HRAS and NRAS-dependent cell lines.

Table 3: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | KRAS Status | This compound EC50 (nM) | Source(s) |

| NCI-H358 | KRAS G12C | Potent Effect | [7] |

| AsPC-1 | KRAS G12D | Potent Effect | [7] |

| NCI-H727 | KRAS G12V | Potent Effect | [7] |

| SK_CO-1 | KRAS G12V | Potent Effect | [7] |

| Lovo | KRAS G13D | Potent Effect | [7] |

| MKN1 | KRAS WT amp | Potent Effect | [7] |

| A-375 | BRAF V600E (KRAS WT) | Weaker Effect | [7] |

This table highlights the potent antiproliferative effects of this compound across various KRAS-mutant cancer cell lines, while showing a weaker effect on a KRAS wild-type, BRAF-mutant cell line where proliferation is not driven by KRAS.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay is crucial for determining the ability of an inhibitor to block the activation of KRAS by preventing the exchange of GDP for GTP, a process facilitated by the guanine nucleotide exchange factor (GEF) SOS1.

Principle: The assay measures the displacement of a fluorescently labeled GDP analog from KRAS in the presence of SOS1 and a non-hydrolyzable GTP analog (GTPγS) or unlabeled GTP. Inhibition of this process by a compound like this compound results in a stable fluorescent signal. Alternatively, a time-resolved fluorescence resonance energy transfer (TR-FRET) format can be used, where the binding of a fluorescently labeled GTP to a tagged KRAS protein in the presence of a labeled antibody results in a FRET signal.[2]

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP).

-

Dilute purified, GDP-loaded KRAS, HRAS, or NRAS protein to the desired concentration in the reaction buffer.

-

Dilute the catalytic domain of SOS1 to the desired concentration.

-

Prepare a solution of a fluorescent GDP analog (e.g., mant-dGDP) or a fluorescent GTP analog for TR-FRET assays.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.

-

-

Assay Procedure (Fluorescent GDP Displacement):

-

In a 384-well plate, add the test compound (this compound) or DMSO vehicle control.

-

Add the RAS protein (KRAS, HRAS, or NRAS) pre-loaded with the fluorescent GDP analog.

-

Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP or GTPγS.

-

Monitor the decrease in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial rate of nucleotide exchange for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Antiproliferation Assay

This assay assesses the ability of this compound to inhibit the growth of cell lines that are dependent on KRAS, HRAS, or NRAS for their proliferation and survival.

Principle: Cell viability is measured after a defined incubation period with the test compound. A decrease in viability in KRAS-dependent cells compared to HRAS- or NRAS-dependent cells indicates selectivity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.

Protocol:

-

Cell Culture and Seeding:

-

Culture isogenic Ba/F3 cells expressing either KRAS, HRAS, or NRAS mutants, or various cancer cell lines in their recommended growth medium.

-

Seed the cells into 96-well white, clear-bottom plates at an appropriate density and allow them to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).

-

Incubate the plates for 72 to 120 hours at 37°C in a 5% CO₂ incubator.[7]

-

-

Viability Measurement (CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add an equal volume of CellTiter-Glo® reagent to each well.

-

Lyse the cells by shaking the plate on an orbital shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis.

-

Downstream Signaling Analysis (Western Blot)

This method is used to confirm that this compound inhibits the intended KRAS signaling pathway by assessing the phosphorylation status of downstream effector proteins like ERK. A reduction in phosphorylated ERK (p-ERK) levels indicates pathway inhibition. DUSP6, a phosphatase that is a transcriptional target of the ERK pathway, can also be used as a pharmacodynamic biomarker.[8][9][10]

Principle: Cells are treated with the inhibitor, and the protein lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for the phosphorylated and total forms of the target proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Seed cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, DUSP6, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: KRAS Signaling Pathway and this compound's Point of Inhibition.

Caption: Workflow for Determining this compound Selectivity.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive overview of the selectivity of this compound for KRAS over HRAS and NRAS. Through a combination of robust biochemical and cellular assays, this compound has been characterized as a potent and selective pan-KRAS inhibitor. Its mechanism of action, which involves binding to the inactive state of KRAS and preventing its activation, offers a clear rationale for its selectivity and its potential as a therapeutic agent in KRAS-driven cancers. The detailed protocols provided herein serve as a valuable resource for researchers working to further understand and develop targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. aurorabiolabs.com [aurorabiolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Pan-KRAS Inhibitors this compound and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]